Bienvenue dans la boutique en ligne BenchChem!

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Monoamine oxidase A inhibition Enzyme kinetics Neuropharmacology probe

Choose this balanced dual-MAO probe for its near-equipotent inhibition of MAO-A (Ki=6 nM) and MAO-B (Ki=10 nM), ensuring simultaneous elevation of dopamine, serotonin, and norepinephrine in cellular and in vivo models. Unlike biased halogenated or heteroaryl analogs, the symmetrical bis(4-methylphenyl) scaffold delivers equivalent isoform engagement at a single working concentration. The racemic mixture, bearing a chiral C-5 center, is an ideal starting material for chiral HPLC enantioseparation, enabling enantiomer-specific selectivity studies. With a lead-like XLogP of 3.5 and MW of 309.4 g/mol, it is a prime candidate for fragment-based screening libraries. Its validated 6.8-fold superiority over chlorophenyl analogs in bovine MAO assays guarantees maximal inhibitory coverage at sub-micromolar concentrations.

Molecular Formula C18H19N3S
Molecular Weight 309.4 g/mol
CAS No. 153332-11-7
Cat. No. B130555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS153332-11-7
Synonyms3,5-DIP-TOLYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
Molecular FormulaC18H19N3S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)C
InChIInChI=1S/C18H19N3S/c1-12-3-7-14(8-4-12)16-11-17(21(20-16)18(19)22)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3,(H2,19,22)
InChIKeyIXWUIEQWLIZCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 153332-11-7): Sourcing Guide for a Benchmark 3,5-Diaryl-pyrazoline-1-carbothioamide


3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 153332-11-7) is a 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative bearing symmetrical 4-methylphenyl (tolyl) substituents at positions 3 and 5 of the dihydropyrazole ring [1]. This compound belongs to a well-characterized class of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles that have been systematically investigated as reversible inhibitors of monoamine oxidase (MAO) isoforms [2]. The presence of a chiral center at C-5 makes this compound a racemic mixture with enantiomer-dependent pharmacological properties, a feature that distinguishes it from achiral MAO inhibitor scaffolds [3].

Why 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Cannot Be Replaced by Other 3,5-Diaryl-pyrazoline-1-carbothioamides


Within the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide series, minor substituent variations on the aryl rings produce divergent MAO-A/MAO-B selectivity profiles and potency shifts exceeding 25-fold [1]. The symmetrical bis-4-methylphenyl substitution pattern of the target compound yields a near-equipotent dual MAO-A/MAO-B inhibition signature (Ki ratio A/B = 1.67) that is fundamentally distinct from the highly biased profiles observed for halogen- or heteroaryl-substituted analogs [2]. Consequently, researchers procuring this compound as a balanced dual MAO inhibitor probe cannot assume that a mono-halogenated or furyl-substituted analog will reproduce the same pharmacological fingerprint in their assay system.

Quantitative Differentiation Evidence for 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide vs. Closest Analogs


MAO-A Inhibitory Potency: 6 nM Ki Versus 5-(4-Chlorophenyl)-3-(4-methylphenyl) and 3-(4-Fluorophenyl)-5-(4-methylphenyl) Analogs

The target compound inhibits bovine MAO-A with a Ki of 6 nM, placing it among the most potent MAO-A inhibitors in the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide series [1]. Under identical assay conditions (pH 7.4, 38°C, kynuramine substrate), the 5-(4-chlorophenyl)-3-(4-methylphenyl) analog exhibits a 6.8-fold weaker MAO-A Ki of 41 nM, while the 3-(4-fluorophenyl)-5-(4-methylphenyl) analog shows a Ki of 8 nM [1]. This 6.8-fold superiority over the chlorophenyl regioisomer underscores the critical role of the symmetrical bis-tolyl arrangement for high-affinity MAO-A engagement.

Monoamine oxidase A inhibition Enzyme kinetics Neuropharmacology probe

Dual MAO-A/MAO-B Inhibition Balance: Near-Equipotent Profile (Ki Ratio 1.67) Versus Highly Biased 5-(4-Chlorophenyl)-3-(4-methylphenyl) Analog (Ki Ratio 0.037)

The target compound displays a MAO-A Ki of 6 nM and MAO-B Ki of 10 nM, yielding a selectivity ratio (MAO-A/MAO-B) of 1.67, indicative of near-equipotent dual isoform inhibition [1]. In stark contrast, the 5-(4-chlorophenyl)-3-(4-methylphenyl) analog is strongly MAO-B-biased with a Ki of 1.5 nM for MAO-B versus 41 nM for MAO-A (ratio = 0.037, a 27-fold preference for MAO-B) [1]. The symmetrical bis-tolyl substitution therefore produces a uniquely balanced dual-inhibition profile that neither the chlorophenyl nor the furyl (Ki MAO-A = 4 nM) analogs can replicate [2].

Dual MAO inhibition Isoform selectivity profiling Antidepressant probe design

Enantiomer-Dependent Selectivity: Class-Level Evidence that the (S)-Enantiomer of 3,5-Diaryl-1-thiocarbamoyl-pyrazolines Exhibits Up to 3-Fold Enhanced MAO-A Selectivity

The target compound is racemic at the C-5 position. For closely related 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles in the Chimenti et al. (2005) series, semipreparative chiral HPLC enantioseparation demonstrated that the (–)-(S)-enantiomer of a representative 3,5-diaryl analog triples MAO-A selectivity relative to the racemate [1]. Although enantiomer-specific Ki values for the target compound itself have not been published, the class-level trend indicates that procurement of enantiopure material could yield an MAO-A selectivity gain of at least 2–3-fold over the racemate, a consideration absent for achiral comparator scaffolds [2].

Chiral resolution Enantioselective MAO inhibition Stereochemistry–activity relationship

Structural Differentiation: Symmetrical Bis-4-methylphenyl Substitution Confers physico-chemical Properties Distinct from Mono-halogenated or Heteroaryl Analogs

The target compound (C18H19N3S, MW = 309.4 g/mol, XLogP3-AA = 3.5) possesses two equivalent 4-methylphenyl groups, resulting in a symmetrical, electron-rich hydrophobic scaffold [1]. In contrast, the 5-(4-chlorophenyl)-3-(4-methylphenyl) analog introduces an electron-withdrawing chlorine substituent (lowering electron density on one aryl ring), while the 5-(2-furyl)-3-(4-methylphenyl) analog replaces one tolyl with a heteroaromatic furan ring, altering hydrogen-bonding capacity and ring electronics [2]. The symmetrical bis-tolyl motif of the target compound provides a distinct logP, polar surface area, and metabolic vulnerability profile compared to these desymmetrized analogs, which can translate into differential membrane permeability and metabolic stability outcomes in cell-based assays.

Physicochemical profiling LogP Ligand efficiency

Recommended Application Scenarios for 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Based on Quantitative Differentiation Evidence


Dual MAO-A/MAO-B Inhibitor Probe for Neurodegenerative Disease Models

The near-equipotent dual inhibition of MAO-A (Ki = 6 nM) and MAO-B (Ki = 10 nM) makes this compound suitable as a balanced dual-MAO probe in cellular and in vivo models of Parkinson's disease and depression, where simultaneous elevation of dopamine, serotonin, and norepinephrine is therapeutically desirable [1]. Researchers should select this compound over the MAO-B-biased 5-(4-chlorophenyl)-3-(4-methylphenyl) analog when the experimental design requires equivalent isoform engagement at a single working concentration.

Chiral Pharmacological Profiling and Enantiomer-Specific SAR Studies

Owing to the chiral center at C-5, the racemic compound serves as a starting material for semipreparative chiral HPLC enantioseparation using polysaccharide-based chiral stationary phases, enabling laboratories to generate enantiopure samples for differential MAO isoform selectivity assays [2]. The class-level precedent of 2–3-fold selectivity enhancement upon enantiomer resolution provides a compelling rationale for investing in chiral separation rather than procuring achiral MAO inhibitor alternatives.

Physicochemical Benchmarking and Fragment-Based Drug Discovery Libraries

With a defined XLogP of 3.5, molecular weight of 309.4 g/mol, and a single hydrogen bond donor, this compound occupies a favorable region of lead-like chemical space [3]. Procurement for fragment-based or property-focused screening libraries is warranted because the symmetrical bis-tolyl scaffold offers a distinct physicochemical vector compared to mono-halogenated or heteroaryl-containing analogs, facilitating structure–property relationship (SPR) analyses within the pyrazoline-1-carbothioamide chemotype.

MAO-A Selective Inhibition in Non-Human Homolog Assays (Bovine Model)

The compound's 6 nM Ki against bovine MAO-A, validated spectrophotometrically with kynuramine substrate at pH 7.4 and 38°C, makes it a robust positive control for bovine MAO-A inhibition studies [1]. Its 6.8-fold superiority over the chlorophenyl analog in this assay system ensures that researchers using bovine MAO preparations achieve maximal inhibitory coverage at sub-micromolar concentrations.

Quote Request

Request a Quote for 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.